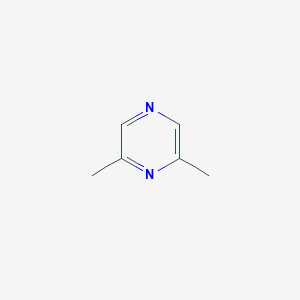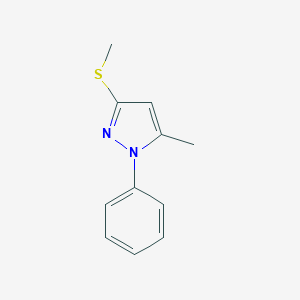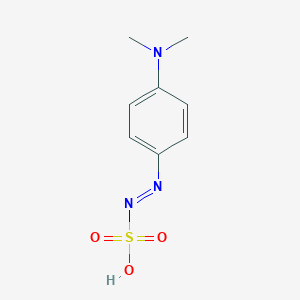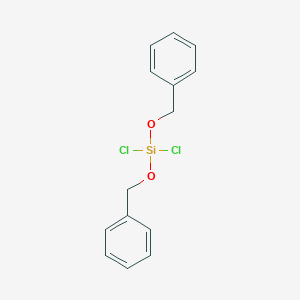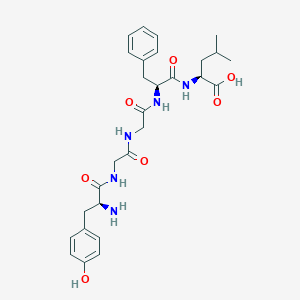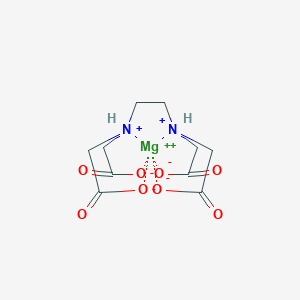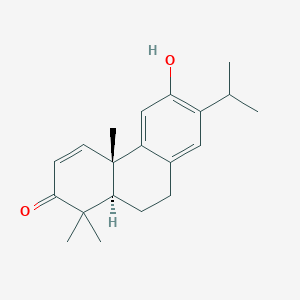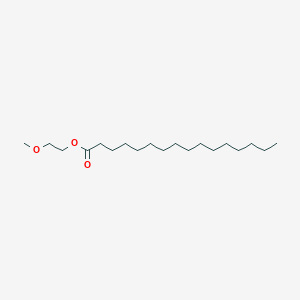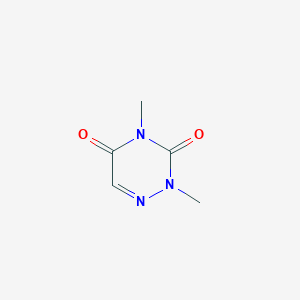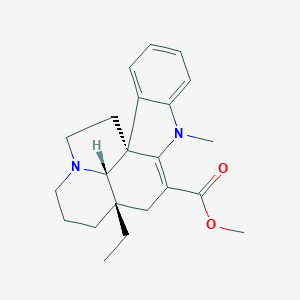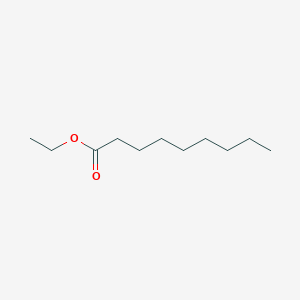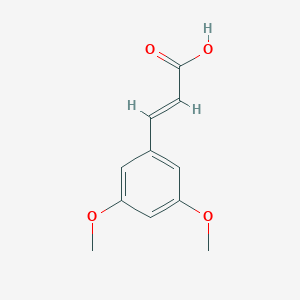
3,5-Dimethoxycinnamic acid
Descripción general
Descripción
3,5-Dimethoxycinnamic acid is a derivative of cinnamic acid, which is an organic compound that plays a significant role in various biological and chemical processes. While the provided papers do not directly discuss 3,5-Dimethoxycinnamic acid, they do provide insights into closely related compounds, such as 3,4-dimethoxycinnamic acid and 3,4,5-trimethoxycinnamic acid, which can help infer some properties and behaviors of 3,5-Dimethoxycinnamic acid due to structural similarities .
Synthesis Analysis
The synthesis of metal complexes with dimethoxycinnamic acid derivatives has been explored, indicating that these compounds can form stable complexes with metals such as copper(II). For instance, copper(II) complexes with 3,4-dimethoxycinnamic acid have been prepared and studied, suggesting potential synthetic pathways that could be applicable to 3,5-Dimethoxycinnamic acid as well .
Molecular Structure Analysis
The molecular structure of dimethoxycinnamic acid derivatives is crucial for their reactivity and interaction with other molecules. For example, the crystal structure of 3,4-dimethoxycinnamic acid has been determined, showing different polymorphs with distinct photochemical and photomechanical properties . Similarly, the structure of sinapinic acid, a related compound, has been elucidated, which forms an infinite one-dimensional chain via hydrogen bonding . These findings highlight the importance of molecular structure in the properties of these compounds.
Chemical Reactions Analysis
Dimethoxycinnamic acids undergo various chemical reactions, including photodimerization and interactions with bacterial enzymes. The solid-state photodimerization of 3,4-dimethoxycinnamic acid polymorphs has been rationalized based on molecular movement . Additionally, bacterial degradation of trimethoxycinnamic acid has been shown to produce methanol, indicating that these compounds can be metabolized by microorganisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethoxycinnamic acid derivatives are influenced by their molecular structures. For instance, the antimicrobial activity of copper(II) complexes of dimethoxycinnamic acids has been investigated, showing that these compounds have potential biological applications . The ability of copper(II) complexes to catalyze oxidation reactions has also been measured, which could be relevant to the properties of 3,5-Dimethoxycinnamic acid .
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Topochemistry : A study by Desiraju and Sharma (1991) investigated the crystal structure of 3,5-dinitrocinnamic acid and its complex with 2,5-dimethoxycinnamic acid. They found that C–H ⋯ O hydrogen bonds influenced the symmetry of the O–H ⋯ O network in 3,5-dinitrocinnamic acid, and the complex exhibited photoreactivity in the solid state to yield a cyclobutane dimer (Desiraju & Sharma, 1991).
Synthesis and Biological Evaluation : Ghulam et al. (2007) synthesized 3,5-Dimethoxyhomophthalic acid from 3,5-dimethoxycinnamic acid and conducted biological evaluation experiments on the synthesized compounds, exploring their potential in medicinal chemistry (Ghulam et al., 2007).
Use in Mass Spectrometry : Schmidt De León et al. (2022) studied cinnamic acid derivatives, including 3,5-dimethoxy-4-hydroxycinnamic acid (sinapinic acid), for their efficiency as matrices in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), demonstrating their relevance in analytical chemistry (Schmidt De León et al., 2022).
Photomechanical Behavior : Mishra et al. (2015) explored the crystal chemistry and photomechanical behavior of 3,4-dimethoxycinnamic acid, a related compound, indicating its potential in photomechanical applications (Mishra et al., 2015).
Absorption and Pharmacokinetics : Farrell et al. (2012) studied the absorption of dimethoxycinnamic acid derivatives and their pharmacokinetic profile in human plasma following coffee consumption, highlighting their significance in food science and human health (Farrell et al., 2012).
Antioxidant and Anti-inflammatory Properties : Chen (2015) reviewed the pharmacokinetic, therapeutic, and protective potential of sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), emphasizing its antioxidant, anti-inflammatory, and other bioactive properties (Chen, 2015).
Antibacterial and Antifungal Activities : Qadeer et al. (2008) synthesized 4,6-Dimethoxyhomophthalic acid from 3,5-dimethoxycinnamic acid and evaluated its antibacterial, antifungal, antiherbicidal, and antifungicidal activities, suggesting its utility in pharmacology and agriculture (Qadeer et al., 2008).
Application as Repellents : Crocker et al. (1993) and Watkins et al. (1996) explored the use of 3,5-dimethoxycinnamic acid as a chemical repellent for rock doves and as a seed dressing to protect against slug damage, respectively. These studies indicate its potential in pest control (Crocker et al., 1993), (Watkins et al., 1996).
Antimicrobial Activity of Complexes : Zoroddu and Berardi (1989) synthesized copper(II) complexes of 3,4-dimethoxyhydrocinnamic acid and studied their antimicrobial activity, revealing its importance in the development of new antimicrobial agents (Zoroddu & Berardi, 1989).
Thermodynamic Properties : Matos et al. (2001) determined the standard molar enthalpies of combustion for various dimethoxycinnamic acids, including 3,5- trans-dimethoxycinnamic acid, contributing to the understanding of their thermodynamic properties (Matos et al., 2001).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSRUFWCGBMYDJ-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601251999 | |
| Record name | (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601251999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxycinnamic acid | |
CAS RN |
20767-04-8, 16909-11-8 | |
| Record name | (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20767-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16909-11-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601251999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',5'-dimethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.218 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



